molecular formula C21H18Cl2N2O3 B2904966 1-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 501649-84-9

1-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B2904966
CAS No.: 501649-84-9
M. Wt: 417.29
InChI Key: OPCNQKDDOWBSAV-UHFFFAOYSA-N
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Description

1-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-6,7-dimethoxy-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C21H18Cl2N2O3 and its molecular weight is 417.29. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,6-dichlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c1-11-18(21(25-28-11)19-14(22)5-4-6-15(19)23)20-13-10-17(27-3)16(26-2)9-12(13)7-8-24-20/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCNQKDDOWBSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-6,7-dimethoxy-3,4-dihydroisoquinoline, often referred to as the compound of interest in this study, has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C18H18Cl2N2O3
  • Molecular Weight : 373.25 g/mol
  • CAS Number : 501649-84-9

Research indicates that this compound interacts with various biological pathways. A study focused on its effects on smooth muscle tissue revealed that it significantly reduces calcium-dependent contractions. This effect is attributed to the modulation of muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors, particularly at a concentration of 50 μM. The compound was shown to increase cytosolic calcium levels through the activation of voltage-gated L-type calcium channels .

Key Findings:

  • Reduction in Muscle Contractility : The compound decreased the strength of spontaneous contractile activity in smooth muscle preparations.
  • Receptor Modulation : Immunohistochemical analysis demonstrated a 47% reduction in 5-HT2A and 5-HT2B receptor activity in treated smooth muscle cells .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity Effect Reference
Calcium Channel ModulationIncreases cytosolic Ca²⁺ levels
Smooth Muscle ContractionReduces strength of contractions
Receptor ActivityDecreases 5-HT2A and 5-HT2B receptor activity
Cytotoxicity in Cancer CellsIC₅₀ values against various cell lines

Case Studies

  • Smooth Muscle Tissue Study : In an ex vivo experiment, the compound was tested on isolated smooth muscle tissues. Results indicated significant inhibition of contraction when co-administered with serotonin, suggesting its potential as a therapeutic agent for conditions involving abnormal muscle contractility .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., A549 lung cancer cells and HCT116 colon cancer cells) demonstrated varying degrees of cytotoxicity. The compound exhibited IC₅₀ values that suggest it may have selective action against certain malignancies .

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